4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Description
4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a unique substitution pattern. Its core structure includes a 1,2,3,4-tetrahydropyrimidine ring substituted at position 4 with a 4-hydroxy-3-methoxyphenyl group, at position 6 with a methyl group, and at position 5 with an N-phenyl carboxamide moiety. The 2-sulfanylidene (thione) group at position 2 contributes to its electron-deficient aromatic system, influencing its reactivity and intermolecular interactions, particularly hydrogen bonding .
This compound’s structural determination often relies on X-ray crystallography (utilizing programs like SHELX and ORTEP ) and NMR spectroscopy. For instance, NMR analysis of analogous compounds highlights distinct chemical shift patterns in regions corresponding to substituent groups, such as aromatic protons and thione environments .
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-6-4-3-5-7-13)17(22-19(26)20-11)12-8-9-14(23)15(10-12)25-2/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQOHHXGCYAWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then cyclized with a thiourea derivative under acidic conditions to yield the desired tetrahydropyrimidine ring structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfanyl group can be reduced to a thiol group under mild reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with various molecular targets. The phenolic hydroxyl group can act as an antioxidant by scavenging free radicals. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s overall structure allows it to interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Structural Differences :
- Position 4 : A 4-chlorophenyl group replaces the 4-hydroxy-3-methoxyphenyl group.
- Position 5 : A methyl ester (–COOCH₃) substitutes the N-phenyl carboxamide (–CONHC₆H₅).
- Position 2 : Both compounds retain the 2-sulfanylidene group.
Functional Implications :
- Electronic Effects : The electron-withdrawing chlorine atom in the chlorophenyl group may enhance electrophilicity at the pyrimidine ring, contrasting with the electron-donating methoxy and hydroxyl groups in the target compound.
- Biological Activity : Carboxamide derivatives (e.g., the target compound) often exhibit superior bioavailability compared to ester analogs due to enhanced hydrogen-bonding interactions with biological targets .
Other Pyrimidine Derivatives
A broader comparison with pyrimidine-based compounds (e.g., rapamycin analogs ) reveals:
- Substituent Flexibility : Modifications at positions 4 and 5 significantly alter physicochemical properties. For example, bulkier substituents (e.g., N-phenyl carboxamide) increase steric hindrance, affecting binding affinity in enzyme inhibition studies.
- Thione vs. Oxo Groups : Replacing the 2-sulfanylidene group with an oxo group reduces π-stacking interactions in crystal lattices, as observed in crystallographic studies using SHELX-refined structures .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Crystallographic Behavior : The target compound’s hydroxyl and methoxy groups facilitate intricate hydrogen-bonded networks, as predicted by graph-set analysis . In contrast, the chlorophenyl analog forms simpler dimers via Cl···π interactions.
- NMR Signatures : Chemical shifts in regions corresponding to the 4-substituted aryl group (δ 6.5–7.5 ppm) and thione (δ ~2.8 ppm) differ markedly between analogs, aiding structural identification .
- Synthetic Utility : The carboxamide group in the target compound enables derivatization via amide coupling, a route less accessible in ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
